Pterocarpadiol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pterocarpadiol A is primarily obtained from the resin extracted from agave plants . The extraction process generally involves several steps, including extraction, separation, and crystallization . The detailed synthetic routes and reaction conditions for laboratory synthesis are not extensively documented, but the isolation from natural sources remains the primary method.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes to obtain the compound in its pure form. The use of ethanol as a solvent is common in the extraction process .
Chemical Reactions Analysis
Types of Reactions: Pterocarpadiol A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.
Scientific Research Applications
Pterocarpadiol A has several scientific research applications, including:
Chemistry: Used as a marker in chemotaxonomical classification due to its unique structure.
Biology: Investigated for its potential antioxidant and antibacterial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as arthritis and eczema.
Industry: Utilized in the development of natural product libraries for drug discovery.
Mechanism of Action
The exact mechanism of action of Pterocarpadiol A is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. The compound’s antioxidant properties suggest it may neutralize free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Pterocarpadiol A is compared with other similar compounds, such as:
Properties
Molecular Formula |
C16H12O7 |
---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
(1S,12R,13S)-1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one |
InChI |
InChI=1S/C16H12O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h1-5,14,18-19H,6-7H2/t14-,15+,16+/m0/s1 |
InChI Key |
GLFFSZJIPRAXLU-ARFHVFGLSA-N |
Isomeric SMILES |
C1[C@@]2([C@H]([C@]3(C=CC(=O)C=C3O1)O)OC4=CC5=C(C=C42)OCO5)O |
Canonical SMILES |
C1C2(C(C3(C=CC(=O)C=C3O1)O)OC4=CC5=C(C=C42)OCO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.